DG 381B

Description

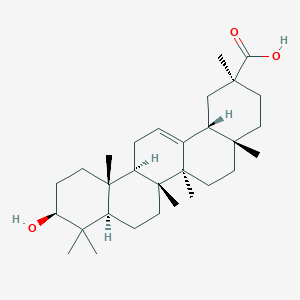

11-Deoxoglycyrrhetinic acid has been reported in Anaphalis busua with data available.

has antineoplastic activity; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFSMVXQUWRSIW-BTJIZOSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-Deoxoglycyrrhetinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

564-16-9 | |

| Record name | 11-Deoxyglycyrrhetinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Deoxoglycyrrhetinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | 11-Deoxoglycyrrhetinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rapamycin mechanism of action in mammalian cells

An In-Depth Technical Guide to the Mechanism of Action of Rapamycin in Mammalian Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapamycin is a macrolide compound that acts as a highly specific and potent allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Its primary mechanism involves forming a gain-of-function complex with the immunophilin FK506-binding protein 12 (FKBP12).[3][4] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, leading to the inhibition of a specific subset of mTOR functions, primarily those associated with mTOR Complex 1 (mTORC1).[4][5] This guide provides a detailed technical overview of this mechanism, the differential sensitivity of the two mTOR complexes, quantitative biochemical data, and key experimental protocols for studying the pathway.

The Core Mechanism: A Ternary Complex Formation

The action of rapamycin is not direct. Instead, it functions as a molecular "glue," inducing the formation of a ternary complex.

-

Binding to FKBP12: Rapamycin first binds to the ubiquitous cytosolic protein, FKBP12.[6]

-

Interaction with mTOR: The resulting rapamycin-FKBP12 complex then associates with the FRB domain, a 100-amino acid region located just N-terminal to the mTOR kinase domain.[3][7]

-

Allosteric Inhibition: This binding event does not block the ATP-binding site of the kinase domain directly. Instead, it is thought to cause conformational changes that restrict substrate access to the catalytic site, thereby allosterically inhibiting mTORC1 kinase activity.[8][] The interaction may also destabilize the mTORC1 complex, further contributing to its inhibition.[3]

The formation of this ternary complex is a high-affinity interaction, which accounts for the potency of rapamycin.

References

- 1. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTORC1 - Wikipedia [en.wikipedia.org]

- 6. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of Rapamycin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui), has garnered significant attention for its potent immunosuppressive and antiproliferative properties. Its clinical applications in organ transplantation and oncology are a direct result of its highly specific interaction with a key cellular regulator. This technical guide provides an in-depth exploration of the molecular target of rapamycin, the signaling pathways it governs, and the experimental methodologies used to elucidate its function.

The Core Target: Mechanistic Target of Rapamycin (mTOR)

The primary molecular target of rapamycin is a serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR) , previously referred to as the mammalian Target of Rapamycin. Rapamycin does not directly bind to mTOR's active site. Instead, it employs a unique "molecular glue" mechanism. Rapamycin first forms a high-affinity complex with an intracellular protein, the 12-kDa FK506-binding protein (FKBP12) . This rapamycin-FKBP12 complex then binds to a specific domain on mTOR called the FKBP12-Rapamycin Binding (FRB) domain , which is located just N-terminal to the kinase domain. This ternary complex formation allosterically inhibits mTOR's kinase activity.

mTOR is the catalytic subunit of two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) , which have different downstream targets and sensitivities to rapamycin.

-

mTORC1 , which is highly sensitive to acute rapamycin treatment, is a central regulator of cell growth, proliferation, and metabolism. Its core components include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8).

-

mTORC2 , which is generally considered rapamycin-insensitive in the short term, plays a crucial role in cell survival and cytoskeletal organization. Its core components include mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mLST8, and mammalian stress-activated protein kinase interacting protein 1 (mSIN1). Prolonged exposure to rapamycin can, however, inhibit mTORC2 assembly in some cell types.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The interaction between rapamycin, FKBP12, and mTOR has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data, providing a comparative overview of the potency of rapamycin.

| Interaction | Dissociation Constant (Kd) | Method(s) Used |

| Rapamycin - FKBP12 | ~0.2 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |

| Rapamycin - FRB Domain of mTOR (in vitro) | ~26 µM | Fluorescence Polarization |

| FKBP12-Rapamycin Complex - FRB Domain of mTOR | ~12 nM | Fluorescence Polarization |

| Cell Line/System | IC50 for mTORC1 Inhibition (p70S6K phosphorylation) | Notes |

| HEK293 | ~0.1 nM | |

| T-cell line (IL-2 stimulated) | ~0.05 nM | |

| T98G (Glioblastoma) | ~2 nM | |

| U87-MG (Glioblastoma) | ~1 µM | |

| U373-MG (Glioblastoma) | >25 µM | Demonstrates cell-type specific resistance. |

| MCF-7 (Breast Cancer) | ~20 nM (for proliferation) | Higher concentration needed to affect proliferation compared to p70S6K phosphorylation. |

| MDA-MB-231 (Breast Cancer) | ~20 µM (for proliferation) | Higher resistance compared to MCF-7, potentially due to elevated PLD activity. |

Signaling Pathways

Rapamycin's inhibition of mTORC1 disrupts a critical signaling hub that integrates cues from growth factors, nutrients, and cellular energy status. The following diagram illustrates the core mTORC1 signaling pathway and the point of intervention by rapamycin.

Experimental Protocols

The identification and characterization of mTOR as the target of rapamycin were made possible through a series of key experiments. Detailed methodologies for these experiments are provided below.

Co-Immunoprecipitation of the FKBP12-Rapamycin-mTOR Complex

This protocol is designed to demonstrate the rapamycin-dependent interaction between FKBP12 and mTOR.

1. Materials and Reagents:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, add a protease inhibitor cocktail (e.g., cOmplete™, Roche) and a phosphatase inhibitor cocktail (e.g., PhosSTOP™, Roche).

-

Wash Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20.

-

Antibodies:

-

Anti-mTOR antibody (for immunoprecipitation)

-

Anti-FKBP12 antibody (for western blot detection)

-

Anti-mTOR antibody (for western blot detection as a control)

-

-

Protein A/G-coupled agarose or magnetic beads

-

Rapamycin stock solution (in DMSO)

-

DMSO (vehicle control)

-

SDS-PAGE loading buffer

2. Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of rapamycin (e.g., 100 nM) or an equivalent volume of DMSO for 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Cell Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-mTOR antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Wash Buffer.

-

Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-FKBP12 and anti-mTOR antibodies to detect the co-immunoprecipitated proteins.

In Vitro mTOR Kinase Assay

This assay measures the kinase activity of mTORC1 in vitro and its inhibition by rapamycin.

1. Materials and Reagents:

-

mTORC1 Immunoprecipitates: Obtained by immunoprecipitating mTOR or Raptor from cell lysates.

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.

-

Substrate: Inactive p70S6K or 4E-BP1 protein.

-

ATP: [γ-³²P]ATP or non-radioactive ATP for detection by phospho-specific antibodies.

-

FKBP12-Rapamycin Complex: Pre-incubate recombinant FKBP12 with rapamycin.

-

SDS-PAGE loading buffer

2. Procedure:

-

Prepare mTORC1: Immunoprecipitate mTORC1 from cell lysates using an anti-mTOR or anti-Raptor antibody coupled to beads.

-

Wash Immunoprecipitates: Wash the beads extensively with lysis buffer and then with Kinase Assay Buffer.

-

Kinase Reaction: Resuspend the beads in Kinase Assay Buffer. Add the substrate (inactive p70S6K or 4E-BP1) and the pre-formed FKBP12-rapamycin complex or vehicle control.

-

Initiate Reaction: Start the reaction by adding ATP (containing [γ-³²P]ATP if using radiography).

-

Incubation: Incubate at 30°C for 30 minutes with gentle agitation.

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analysis: Separate the reaction products by SDS-PAGE. Analyze the phosphorylation of the substrate by autoradiography or by western blotting with a phospho-specific antibody.

Western Blot for Phospho-p70S6K (Thr389)

This protocol is used to assess the in-cell activity of mTORC1 by measuring the phosphorylation of its downstream target, p70S6K, at threonine 389.

1. Materials and Reagents:

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

-

Primary Antibodies:

-

Rabbit anti-phospho-p70S6K (Thr389) antibody (e.g., Cell Signaling Technology #9234), typically diluted 1:1000 in 5% BSA in TBST.

-

Rabbit anti-total p70S6K antibody (as a loading control), diluted according to the manufacturer's instructions.

-

Anti-β-actin or anti-GAPDH antibody (as a loading control).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG, diluted 1:2000 in 5% non-fat dry milk in TBST.

-

TBST (Tris-Buffered Saline with Tween-20): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

-

Enhanced Chemiluminescence (ECL) Reagent

2. Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of rapamycin for the desired time. Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer. Separate the proteins on a 10% polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total p70S6K and a loading control to ensure equal protein loading.

Conclusion

The discovery of mTOR as the molecular target of rapamycin has revolutionized our understanding of cell growth and metabolism and has provided a valuable target for therapeutic intervention. The intricate mechanism of action, involving the formation of a ternary complex with FKBP12, underscores the specificity of this interaction. The experimental protocols detailed in this guide provide a framework for researchers to investigate the mTOR signaling pathway and to develop novel therapeutics that target this critical cellular regulator.

The Rapamycin Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a variety of upstream signals, including growth factors, nutrients, energy levels, and cellular stress, to control a vast array of downstream cellular processes.[2][3] The profound importance of the mTOR signaling network is underscored by its frequent dysregulation in a multitude of human diseases, most notably cancer, metabolic disorders like diabetes, and neurological conditions.[3] Rapamycin, a macrolide compound, and its analogs (rapalogs) are highly specific inhibitors of mTOR, making this pathway a critical focus for therapeutic development.[2][4][5] This technical guide provides a comprehensive overview of the rapamycin signaling pathway, detailing its core components, regulatory mechanisms, and the experimental methodologies used for its investigation.

The Core of mTOR Signaling: mTORC1 and mTORC2

mTOR exerts its functions through two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3] These complexes share the catalytic mTOR kinase subunit but are defined by unique protein components that dictate their distinct upstream regulation and downstream targets.

-

mTOR Complex 1 (mTORC1): This complex is acutely sensitive to rapamycin and is a master regulator of cell growth.[6] In addition to mTOR, mTORC1 is composed of the regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (mLST8), and PRAS40 (proline-rich Akt substrate of 40 kDa).[2][7] Raptor is crucial for substrate recognition, bringing downstream targets into proximity with the mTOR kinase domain.[7] PRAS40 acts as an inhibitor of mTORC1 activity.[7]

-

mTOR Complex 2 (mTORC2): In contrast to mTORC1, mTORC2 is generally considered rapamycin-insensitive, although prolonged rapamycin treatment can disrupt its assembly and function in some cell types.[8] The core components of mTORC2 include mTOR, rapamycin-insensitive companion of mTOR (Rictor), mSin1, and mLST8.[6][9] Rictor and mSin1 are essential for mTORC2's kinase activity and substrate specificity.[9] mTORC2 plays a critical role in cell survival and cytoskeletal organization.[3]

Upstream Regulation of the mTOR Pathway

The activity of mTORC1 and mTORC2 is tightly controlled by a complex network of upstream signaling pathways that respond to a diverse array of environmental cues.

Regulation of mTORC1

mTORC1 integrates signals from growth factors, amino acids, energy status, and oxygen levels.[10]

-

Growth Factors (PI3K/AKT Pathway): The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a major upstream activator of mTORC1.[11][12][13] Upon stimulation by growth factors like insulin or IGF-1, PI3K is activated and generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][12] PIP3 recruits and activates the kinase AKT.[11][13] Activated AKT then phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.[2][14] The TSC complex, composed of TSC1, TSC2, and TBC1D7, functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[10][14][15] By inhibiting the TSC complex, AKT allows Rheb to accumulate in its active, GTP-bound state.[14][16] Rheb-GTP then directly binds to and activates mTORC1.[7][16][17][18]

-

Amino Acids: The presence of amino acids is essential for mTORC1 activation.[19] Amino acid sufficiency is sensed by the Rag GTPases, which reside on the lysosomal surface.[19] In the presence of amino acids, the Rag GTPases recruit mTORC1 to the lysosome, where it can be activated by Rheb.[16][19]

-

Energy Status (AMPK): The energy status of the cell is monitored by AMP-activated protein kinase (AMPK).[10] Under conditions of low cellular energy (high AMP:ATP ratio), AMPK is activated and phosphorylates TSC2, leading to the inhibition of mTORC1.[10] AMPK can also directly phosphorylate Raptor to inhibit mTORC1 activity.

Regulation of mTORC2

The regulation of mTORC2 is less well understood than that of mTORC1 but is known to be responsive to growth factor signaling.[3] The precise mechanisms of its activation are still under investigation, but it is known to be involved in a feedback loop with its downstream target, AKT.[20]

Downstream Effectors of the mTOR Pathway

mTORC1 and mTORC2 phosphorylate a distinct set of downstream targets to execute their diverse cellular functions.

mTORC1 Downstream Targets

The primary downstream effectors of mTORC1 are S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), both of which are key regulators of protein synthesis.[4][7][21]

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation.[21] Activated S6K1 then phosphorylates several targets, including the ribosomal protein S6, which enhances the translation of specific mRNAs.[22]

-

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to and inhibits the eukaryotic translation initiation factor 4E (eIF4E).[21] Phosphorylation of 4E-BP1 by mTORC1 causes its dissociation from eIF4E, allowing eIF4E to participate in the initiation of cap-dependent translation.[21][23]

mTORC2 Downstream Targets

mTORC2 primarily phosphorylates members of the AGC (protein kinase A/G/C) family of kinases, including Akt, Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and Protein Kinase C (PKC).[24][25][26]

-

Akt: For maximal activation, Akt requires phosphorylation at two key sites: Threonine 308 (by PDK1) and Serine 473.[13] mTORC2 is the primary kinase responsible for phosphorylating Akt at Serine 473, a crucial step for its full activity and role in promoting cell survival.[20]

-

SGK1: Similar to Akt, SGK1 activation is also regulated by mTORC2-mediated phosphorylation at its hydrophobic motif (Serine 422).[25][26] Activated SGK1 is involved in regulating ion transport and cell survival.[24]

Feedback Loops in the mTOR Signaling Pathway

The mTOR signaling network is characterized by several intricate feedback loops that provide precise control over its activity.

-

Negative Feedback Loop from S6K1 to PI3K: A well-established negative feedback loop involves S6K1, which, once activated by mTORC1, can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS-1).[20] This dampens the upstream PI3K/AKT signaling, thereby reducing the activation of mTORC1.[20] This feedback mechanism is thought to prevent excessive mTORC1 signaling.

-

Feedback Regulation involving mTORC2 and Akt: mTORC2 activates Akt, which in turn can activate mTORC1.[20] However, as mentioned above, mTORC1 activation can lead to the inhibition of the PI3K/AKT pathway, thus creating a complex regulatory interplay between the two mTOR complexes.

Quantitative Data on Rapamycin's Effects

The inhibitory effects of rapamycin on the mTOR pathway have been quantified in numerous studies. The following tables summarize key quantitative data.

| Cell Line | IC50 of Rapamycin | Reference |

| HEK293 | ~0.1 nM | |

| T98G | 2 nM | |

| U87-MG | 1 µM | |

| U373-MG | >25 µM | |

| MCF-7 | 20 nM (for growth inhibition) | |

| MDA-MB-231 | 20 µM (for growth inhibition) | |

| Ca9-22 | ~15 µM | |

| HuH7 | 1047 ± 148 µg/mL (Cetuximab IC50) | |

| HepG2 | 1198 ± 435 µg/mL (Cetuximab IC50) | |

| SNU-387 | >2000 µg/mL (Cetuximab IC50) | |

| SNU-449 | >2000 µg/mL (Cetuximab IC50) |

| Protein | Cell Type/Condition | Effect of Rapamycin | Quantitative Change | Reference |

| S6K1 Phosphorylation (Thr389) | Rats gavaged with leucine | Inhibition | Lowered by 98% | |

| 4E-BP1 Phosphorylation | Rats gavaged with leucine | Inhibition | Lowered by 88% | |

| Akt Phosphorylation (Ser473) | AML patient samples (temsirolimus) | Decrease | Observed in 3 of 5 patients | [17] |

| Akt Phosphorylation (Ser473) | AML patient samples (everolimus) | Decrease | Observed in 6 of 8 patients | [17] |

| S6 Phosphorylation | Normal rats | Paradoxical elevation at 1h, then inhibition | Dose-dependent inhibition at 3-24h | [3] |

Experimental Protocols

Investigating the rapamycin signaling pathway requires a variety of molecular biology techniques. Below are detailed protocols for key experiments.

Western Blot Analysis of mTOR Pathway Proteins

This protocol allows for the detection and quantification of total and phosphorylated proteins within the mTOR signaling cascade.[1][11][14]

1. Sample Preparation (Cell Lysates) [1] a. Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally.[1] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1] f. Transfer the supernatant to a new tube. g. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[1]

2. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[1] b. Load equal amounts of protein (typically 20-50 µg) per lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. c. Separate the proteins by gel electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage on ice is recommended.[1]

3. Immunoblotting a. Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.[11] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11] c. Wash the membrane three times for 10 minutes each with TBS-T. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11] e. Wash the membrane three times for 10 minutes each with TBS-T.

4. Detection a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.[11]

Immunoprecipitation of mTORC1 and mTORC2

This protocol enables the isolation of mTORC1 or mTORC2 complexes from cell lysates to study their composition and activity.[8][24]

1. Cell Lysis a. Lyse cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM β-glycerophosphate, 50 mM NaF, 0.3% CHAPS, supplemented with protease inhibitors) to preserve the integrity of the mTOR complexes.[8] b. Follow steps 1c-1g from the Western Blot protocol for lysate preparation.

2. Immunoprecipitation a. Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 30 minutes at 4°C. b. Centrifuge to pellet the beads and transfer the supernatant to a new tube. c. Add the primary antibody specific for a core component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) to the pre-cleared lysate. d. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. e. Add protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C with rotation. f. Pellet the beads by centrifugation. g. Wash the beads three to five times with lysis buffer.

3. Elution and Analysis a. Elute the immunoprecipitated complexes by boiling the beads in Laemmli sample buffer. b. Analyze the eluted proteins by Western blotting using antibodies against other components of the complex to confirm co-immunoprecipitation.

In Vitro Kinase Assay for mTORC1/mTORC2

This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.[2][10][15][18]

1. Immunoprecipitation of mTOR Complexes a. Perform immunoprecipitation of mTORC1 (using anti-Raptor) or mTORC2 (using anti-Rictor) as described above.

2. Kinase Reaction a. After the final wash, resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2). b. Add the recombinant substrate (e.g., GST-4E-BP1 or GST-S6K1 for mTORC1; inactive Akt1 for mTORC2) and ATP (typically 100-200 µM). c. Incubate the reaction at 30°C for 30 minutes with gentle agitation.

3. Termination and Analysis a. Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes. b. Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate to detect its phosphorylation.

Visualizing the Rapamycin Signaling Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 3. Rapamycin has paradoxical effects on S6 phosphorylation in rats with and without seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serum and glucocorticoid-regulated kinase 1 (SGK1) activation in breast cancer: requirement for mTORC1 activity associates with ER-alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Akt (ser473) phosphorylation and rapamycin-resistant cell growth by knockdown of mammalian target of rapamycin with small interfering RNA in vascular endothelial growth factor receptor-1-targeting vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Rapamycin blocks the phosphorylation of 4E-BP1 and inhibits cap-dependent initiation of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Item - Rapamycin affects the phosphorylation of Akt (Ser473), ERK1/2 and p38, and the mTOR-rictor interaction. - Public Library of Science - Figshare [plos.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Rapamycin derivatives reduce mTORC2 signaling and inhibit AKT activation in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Serum and glucocorticoid-regulated kinase 1 (SGK1) activation in breast cancer: Requirement for mTORC1 activity associates with ER-alpha expression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation of the mTOR Complexes by Affinity Purification | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. m.youtube.com [m.youtube.com]

- 26. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]

Cellular functions regulated by mTOR and Rapamycin

An In-depth Technical Guide on the Cellular Functions Regulated by mTOR and Rapamycin

For Researchers, Scientists, and Drug Development Professionals

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. As a critical signaling nexus, mTOR integrates a wide array of intracellular and extracellular cues, including growth factors, nutrients, energy status, and stress. Dysregulation of the mTOR pathway is implicated in a multitude of human diseases, ranging from cancer and metabolic disorders to neurodegeneration and aging. Rapamycin, a macrolide compound, and its analogs are pivotal pharmacological tools and therapeutic agents that primarily inhibit the mTOR Complex 1 (mTORC1). This technical guide provides a comprehensive overview of the core cellular functions governed by mTOR, the mechanistic action of Rapamycin, and detailed experimental methodologies for studying this vital signaling pathway.

The mTOR Signaling Network: Two Distinct Complexes

mTOR exerts its functions through two structurally and functionally distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1: This complex is acutely sensitive to rapamycin and is a master regulator of cell growth and proliferation. It is composed of mTOR, regulatory-associated protein of mTOR (Raptor), mammalian lethal with SEC13 protein 8 (MLST8), and the inhibitory subunits PRAS40 and DEPTOR. mTORC1 responds to a variety of upstream signals, including growth factors (via the PI3K/AKT pathway), amino acids (via the Rag GTPases), and cellular energy levels (via AMPK).

-

mTORC2: Generally considered rapamycin-insensitive in the short term, mTORC2 is essential for cell survival, metabolism, and cytoskeletal organization. Its core components are mTOR, rapamycin-insensitive companion of mTOR (Rictor), MLST8, and mammalian stress-activated protein kinase interacting protein 1 (mSIN1). mTORC2 is activated by growth factors and is a key upstream kinase for AKT, phosphorylating it at serine 473.

Upstream Regulation of mTOR

The mTOR pathway is a sophisticated signaling network that integrates diverse environmental cues to control cellular processes.

// Nodes "Growth Factors" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Receptor Tyrosine Kinase" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP3" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PDK1" [fillcolor="#F1F3F4", fontcolor="#202124"]; "AKT" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TSC Complex (TSC1/TSC2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Rheb" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "mTORC1" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amino Acids" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Rag GTPases" [fillcolor="#F1F3F4", fontcolor="#202124"]; "AMPK" [fillcolor="#FBBC05", fontcolor="#202124"]; "Low Energy (High AMP/ATP)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "mTORC2" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Growth Factors" -> "Receptor Tyrosine Kinase" [color="#5F6368"]; "Receptor Tyrosine Kinase" -> "PI3K" [color="#5F6368"]; "PI3K" -> "PIP3" [color="#5F6368"]; "PIP3" -> "PDK1" [color="#5F6368"]; "PDK1" -> "AKT" [label="pT308", fontcolor="#202124", color="#5F6368"]; "AKT" -> "TSC Complex (TSC1/TSC2)" [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335"]; "TSC Complex (TSC1/TSC2)" -> "Rheb" [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335"]; "Rheb" -> "mTORC1" [label="Activation", fontcolor="#202124", color="#34A853"]; "Amino Acids" -> "Rag GTPases" [color="#5F6368"]; "Rag GTPases" -> "mTORC1" [label="Activation", fontcolor="#202124", color="#34A853"]; "Low Energy (High AMP/ATP)" -> "AMPK" [color="#5F6368"]; "AMPK" -> "TSC Complex (TSC1/TSC2)" [label="Activation", fontcolor="#202124", color="#34A853"]; "AMPK" -> "mTORC1" [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335"]; "mTORC2" -> "AKT" [label="pS473", fontcolor="#202124", color="#34A853"]; "PI3K" -> "mTORC2" [label="Activation", fontcolor="#202124", color="#34A853"]; }

Caption: Upstream regulators of mTORC1 and mTORC2 signaling.Downstream Effectors of mTOR

Once activated, mTORC1 and mTORC2 phosphorylate a multitude of downstream substrates to regulate key cellular functions.

// Nodes "mTORC1" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "S6K1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4E-BP1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ULK1" [fillcolor="#FBBC05", fontcolor="#202124"]; "TFEB" [fillcolor="#FBBC05", fontcolor="#202124"]; "Protein Synthesis" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; "Ribosome Biogenesis" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; "Autophagy" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; "Lysosome Biogenesis" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; "mTORC2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AKT" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SGK1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PKCα" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell Survival" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; "Metabolism" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; "Cytoskeletal Organization" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges "mTORC1" -> "S6K1" [label="Activation", fontcolor="#202124", color="#34A853"]; "mTORC1" -> "4E-BP1" [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335"]; "mTORC1" -> "ULK1" [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335"]; "mTORC1" -> "TFEB" [arrowhead=tee, label="Inhibition", fontcolor="#202124", color="#EA4335"]; "S6K1" -> "Protein Synthesis" [color="#5F6368"]; "S6K1" -> "Ribosome Biogenesis" [color="#5F6368"]; "4E-BP1" -> "Protein Synthesis" [arrowhead=tee, color="#5F6368"]; "ULK1" -> "Autophagy" [color="#5F6368"]; "TFEB" -> "Lysosome Biogenesis" [color="#5F6368"]; "mTORC2" -> "AKT" [label="Activation", fontcolor="#202124", color="#34A853"]; "mTORC2" -> "SGK1" [label="Activation", fontcolor="#202124", color="#34A853"]; "mTORC2" -> "PKCα" [label="Activation", fontcolor="#202124", color="#34A853"]; "AKT" -> "Cell Survival" [color="#5F6368"]; "AKT" -> "Metabolism" [color="#5F6368"]; "PKCα" -> "Cytoskeletal Organization" [color="#5F6368"]; }

Caption: Key downstream effectors and cellular processes regulated by mTORC1 and mTORC2.Core Cellular Functions Regulated by mTOR

Protein Synthesis

A primary function of mTORC1 is to promote protein synthesis. It achieves this by:

-

Phosphorylating S6 Kinase 1 (S6K1): This leads to increased translation of mRNAs with a 5' terminal oligopyrimidine tract (5' TOP), which typically encode ribosomal proteins and translation factors.

-

Phosphorylating Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): This phosphorylation causes 4E-BP1 to dissociate from the cap-binding protein eIF4E, allowing eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.

Autophagy

mTORC1 is a potent inhibitor of autophagy, the cellular process of degrading and recycling damaged organelles and proteins. Under nutrient-rich conditions, active mTORC1 phosphorylates and inactivates the ULK1 complex (ULK1/Atg13/FIP200), a critical initiator of autophagy.

Lipid and Nucleotide Metabolism

mTORC1 signaling promotes the synthesis of lipids and nucleotides, which are essential for building new cells. It stimulates the expression of genes involved in lipogenesis and the pentose phosphate pathway, which produces precursors for nucleotide biosynthesis.

Cell Survival and Cytoskeletal Organization

mTORC2 plays a crucial role in cell survival primarily through its phosphorylation and activation of AKT. Activated AKT can then phosphorylate and inactivate pro-apoptotic factors. Furthermore, mTORC2 influences the actin cytoskeleton, thereby affecting cell shape, migration, and adhesion.

Rapamycin: The Archetypal mTOR Inhibitor

Rapamycin is a bacterial macrolide that, upon binding to the immunophilin FKBP12, forms a complex that allosterically inhibits mTORC1. It does not directly inhibit the kinase activity of mTOR but rather interferes with the association of Raptor with mTOR, thereby preventing the recruitment of mTORC1 substrates.

Quantitative Data on Rapamycin's Effects

The following table summarizes the typical concentrations of Rapamycin used in cell culture experiments and its observed effects on key downstream targets of mTORC1.

| Parameter | Value | Cell Type/Context | Reference |

| Effective Concentration for mTORC1 Inhibition | 1 - 100 nM | Various cancer cell lines | |

| IC50 for p-S6K1 (T389) Inhibition | ~0.5 nM | HEK293 cells | |

| IC50 for p-4E-BP1 (T37/46) Inhibition | ~5 nM | Jurkat cells | |

| Time to significant inhibition of p-S6K1 | 15 - 30 minutes | Multiple cell lines |

Note: IC50 values and effective concentrations can vary significantly depending on the cell line, experimental conditions, and duration of treatment.

Experimental Protocols for Studying mTOR Signaling

Western Blotting for mTOR Pathway Activation

This is the most common method to assess the activation state of the mTOR pathway by examining the phosphorylation status of its key components.

Protocol:

-

Cell Lysis:

-

Treat cells with desired stimuli (e.g., growth factors, amino acid starvation, Rapamycin).

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K1, 4E-BP1, etc.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

// Nodes "Cell Culture & Treatment" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Lysis & Protein Extraction" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Protein Quantification" [fillcolor="#F1F3F4", fontcolor="#202124"]; "SDS-PAGE" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protein Transfer" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Blocking" [fillcolor="#FBBC05", fontcolor="#202124"]; "Primary Antibody Incubation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Secondary Antibody Incubation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Detection" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Cell Culture & Treatment" -> "Lysis & Protein Extraction" [color="#5F6368"]; "Lysis & Protein Extraction" -> "Protein Quantification" [color="#5F6368"]; "Protein Quantification" -> "SDS-PAGE" [color="#5F6368"]; "SDS-PAGE" -> "Protein Transfer" [color="#5F6368"]; "Protein Transfer" -> "Blocking" [color="#5F6368"]; "Blocking" -> "Primary Antibody Incubation" [color="#5F6368"]; "Primary Antibody Incubation" -> "Secondary Antibody Incubation" [color="#5F6368"]; "Secondary Antibody Incubation" -> "Detection" [color="#5F6368"]; "Detection" -> "Data Analysis" [color="#5F6368"]; }

Caption: A typical workflow for Western blot analysis of mTOR signaling.In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2.

Protocol:

-

Immunoprecipitation:

-

Lyse cells as described above.

-

Incubate cell lysates with an antibody against an mTORC1 (e.g., Raptor) or mTORC2 (e.g., Rictor) component conjugated to protein A/G beads.

-

Wash the beads extensively to remove non-specific binding.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase buffer containing a recombinant, inactive substrate (e.g., 4E-BP1 for mTORC1, AKT for mTORC2) and ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction by adding Laemmli buffer.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody for the substrate.

-

Autophagy Flux Assay

This assay measures the rate of autophagic degradation.

Protocol:

-

LC3-II Turnover:

-

Treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence or absence of an mTOR inhibitor.

-

The accumulation of the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor is a measure of autophagic flux.

-

Analyze LC3-II levels by Western blotting.

-

Conclusion

The mTOR signaling pathway is a cornerstone of cellular regulation, and its intricate network of inputs and outputs presents numerous opportunities for therapeutic intervention. A thorough understanding of its core functions, coupled with robust experimental methodologies, is essential for researchers and drug development professionals seeking to modulate this critical pathway for therapeutic benefit. Rapamycin and its analogs have paved the way for mTOR-targeted therapies, and ongoing research continues to unveil the complexities of this central cellular regulator.

References:

Choo, A. Y., et al. (2008). Rapamycin and its analogs as allosteric inhibitors of mTORC1. Oncogene, 27(44), 5849-5858. Thoreen, C. C., et al. (2009). An ATP-competitive mTOR inhibitor reveals rapamycin-insensitive functions of mTORC1. The Journal of cell biology, 187(6), 845-858. Brunn, G. J., et al. (1997). Phosphorylation of the translational repressor PHAS-I by the mammalian target of rapamycin. Science, 277(5322), 99-101.

Rapamycin: A Technical Guide to Studying Autophagy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of rapamycin as a potent and specific tool for the induction and study of autophagy. We will delve into the molecular mechanisms of rapamycin-induced autophagy, provide detailed experimental protocols for in vitro and in vivo models, and present key quantitative data in a clear, comparative format.

Introduction to Rapamycin and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, crucial for maintaining cellular homeostasis.[1][2][3] This catabolic pathway is implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.[1][3][4] Rapamycin, a macrolide compound, is a widely recognized and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a central regulator of cell growth, metabolism, and autophagy.[4][5][6] By inhibiting mTOR Complex 1 (mTORC1), rapamycin effectively initiates the autophagic process, making it an invaluable tool for researchers.[5][7][8]

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin's primary mechanism for inducing autophagy is through the inhibition of mTORC1.[5][7] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for the initiation of autophagosome formation.[2][5][8]

When rapamycin is introduced, it binds to the FK506-binding protein 12 (FKBP12), and this complex then allosterically inhibits mTORC1.[9] This inhibition relieves the suppression of the ULK1 complex, allowing it to initiate the cascade of events leading to the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic cargo destined for degradation.[2][5]

Quantitative Data for Rapamycin Usage

The effective concentration and duration of rapamycin treatment can vary depending on the cell type and experimental goals. The following tables summarize typical working parameters for in vitro and in vivo studies.

Table 1: In Vitro Rapamycin Treatment Parameters

| Cell Line/Type | Rapamycin Concentration | Treatment Duration | Outcome | Reference(s) |

| Melanoma M14 cells | 10, 50, 100 nmol/l | 24 hours | Concentration-dependent increase in autophagy. | [10] |

| HeLa cells | 0.1, 1, 5 µM | 5 hours | Time- and concentration-dependent induction of autophagy. | [11] |

| Neuroblastoma (NB) cells | 20 µM | 24 hours | Inhibition of proliferation and induction of autophagy. | [12][13] |

| Human iPSCs | 200 nM | 24 hours | Autophagy induction, confirmed by autophagic flux assay. | [14] |

| Murine Neurons (SAMP8) | 0.5, 1.0 µM | 3 days | Increased expression of LC3-II and beclin 1. | [15] |

| Human proximal tubular renal cells (HK-2) | 0.1 - 18 ng/ml | 48 hours | Autophagy induction at non-toxic doses. | [16] |

| RAW 264.7 cells | 20 µg/ml | 2 hours | Induction of autophagy without apoptosis. | [17] |

Table 2: In Vivo Rapamycin Administration

| Animal Model | Dosage | Administration Route | Vehicle | Reference(s) |

| Mice | 6 mg/kg | Intraperitoneal (i.p.) injection | 5% PEG400, 5% Tween 80 | [18] |

| Rats (Sprague Dawley) | 2 mg/kg/day | Gavage | DMSO | [19] |

Detailed Experimental Protocols

Preparation of Rapamycin Stock Solution

Objective: To prepare a concentrated stock solution of rapamycin for in vitro experiments.

Materials:

-

Rapamycin powder (e.g., Sigma-Aldrich, R8781)

-

Dimethyl sulfoxide (DMSO) or 100% Ethanol

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 10 mM stock solution in DMSO, dissolve 9.14 mg of rapamycin (MW: 914.17 g/mol ) in 1 ml of DMSO.

-

Alternatively, for a 100 µM stock, dissolve 9.1 µg in 100 µl of ethanol or DMSO.[9]

-

Vortex thoroughly to ensure complete dissolution. Some protocols suggest adding cell culture medium (e.g., DMEM) to the rapamycin/DMSO solution rather than the other way around to minimize precipitation.[20]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or as recommended by the supplier.[9][21]

Induction of Autophagy in Cell Culture

Objective: To induce autophagy in a mammalian cell line using rapamycin.

Materials:

-

Mammalian cells of interest (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

Rapamycin stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

Protocol:

-

Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

-

The next day, prepare the final working concentration of rapamycin by diluting the stock solution in fresh, pre-warmed complete culture medium. For example, to achieve a final concentration of 200 nM from a 10 mM stock, perform a serial dilution.

-

Remove the old medium from the cells and replace it with the rapamycin-containing medium. Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the rapamycin-treated wells).

-

Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, proceed with downstream analysis such as Western blotting for autophagy markers.

Western Blotting for LC3-I/LC3-II Conversion

Objective: To quantify the induction of autophagy by measuring the conversion of LC3-I to LC3-II.

Protocol:

-

After rapamycin treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

-

Denature 15-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

Separate the proteins on a high-percentage (12-15%) SDS-polyacrylamide gel to resolve the small molecular weight difference between LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).[22]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000) overnight at 4°C.[23]

-

Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG, 1:3000) for 1 hour at room temperature.[23]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/housekeeping protein ratio is indicative of autophagy induction. Note: Use a stable housekeeping protein like GAPDH or tubulin, as actin levels can sometimes be affected by autophagy induction.[24]

Autophagic Flux Assay

Objective: To measure autophagic flux by inhibiting the degradation of autophagosomes. This is critical to distinguish between an increase in autophagosome formation and a blockage in their degradation.[25][26]

Protocol:

-

Culture and treat cells with rapamycin as described in section 4.2.

-

In a parallel set of wells, co-treat cells with rapamycin and a lysosomal inhibitor such as Bafilomycin A1 (BafA1) or Chloroquine. A typical concentration for BafA1 is 100 nM, added for the last 2-4 hours of the rapamycin treatment.[11][27]

-

Include control groups: untreated cells, cells treated with rapamycin alone, and cells treated with BafA1 alone.

-

Harvest the cells and perform Western blotting for LC3 as described in section 4.3.

-

Autophagic flux is determined by comparing the amount of LC3-II in cells treated with rapamycin alone versus those co-treated with rapamycin and the lysosomal inhibitor. A further accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux.[27]

Conclusion

Rapamycin is a specific and potent inducer of autophagy through its inhibitory action on the mTORC1 signaling pathway. This technical guide provides researchers with the foundational knowledge and practical protocols to effectively use rapamycin as a tool to investigate the intricate process of autophagy. By carefully selecting experimental conditions and employing robust quantification methods like the autophagic flux assay, researchers can generate reliable and insightful data, furthering our understanding of autophagy in health and disease.

References

- 1. Regulation of autophagy by mTOR-dependent and mTOR-independent pathways: autophagy dysfunction in neurodegenerative diseases and therapeutic application of autophagy enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. [PDF] Regulation of autophagy by mTOR-dependent and mTOR-independent pathways: autophagy dysfunction in neurodegenerative diseases and therapeutic application of autophagy enhancers. | Semantic Scholar [semanticscholar.org]

- 4. geneonline.com [geneonline.com]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 9. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. mTOR-Controlled Autophagy Requires Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Rapamycin-induced autophagy protects proximal tubular renal cells against proteinuric damage through the transcriptional activation of the nerve growth factor receptor NGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. goldbio.com [goldbio.com]

- 22. blog.abclonal.com [blog.abclonal.com]

- 23. pubcompare.ai [pubcompare.ai]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 26. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 27. Autophagic flux analysis [protocols.io]

The Core of mTOR Inhibition: An In-depth Technical Guide to the FRB Domain

For Researchers, Scientists, and Drug Development Professionals

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a critical target for therapeutic intervention. At the heart of mTOR's regulation by the blockbuster immunosuppressant and anti-cancer agent rapamycin lies a small, ~100 amino acid region: the FKBP12-Rapamycin Binding (FRB) domain. This guide provides a detailed examination of the FRB domain, its structure, function, and its pivotal role in the mechanism of mTOR inhibition, offering a comprehensive resource for researchers and drug developers in the field.

Structure and Function of the FRB Domain

The FRB domain is an independently folded protein domain located N-terminal to the kinase domain of mTOR.[1] Structurally, it consists of a four-helix bundle.[1] While essential for the canonical mechanism of rapamycin, the FRB domain also plays a direct role in mTORC1's function by acting as a "gatekeeper" to the kinase active site.[1] It serves as a substrate recruitment site, interacting with mTORC1 substrates like S6K1 to grant them access to the catalytic cleft, which is otherwise highly recessed.[1] This dual function highlights the FRB domain's integral role in both normal mTORC1 signaling and its inhibition.

Mutations within the FRB domain can have significant consequences. For instance, Ser2035 is a critical residue for rapamycin binding, and its mutation to a larger amino acid can dramatically reduce the binding affinity of the FKBP12-rapamycin complex.[2] Interestingly, such mutations not only confer rapamycin resistance but can also alter the substrate selectivity of mTOR, underscoring the FRB domain's role in substrate recognition.[2]

The Ternary Complex: FRB, FKBP12, and Rapamycin

The inhibitory action of rapamycin is a classic example of induced protein-protein interaction. Rapamycin functions by forming a ternary complex with the immunophilin FKBP12 and the FRB domain of mTOR.[3][4] The natural product acts as a molecular glue, simultaneously occupying two hydrophobic binding pockets on FKBP12 and the FRB domain.[5] This interaction is highly specific and potent. While rapamycin alone binds to the FRB domain with a moderate affinity, its presentation by FKBP12 increases the binding affinity by approximately 2000-fold.[3][6] This dramatic enhancement is due to additional protein-protein contacts between FKBP12 and the FRB domain, which stabilize the entire ternary complex.[3][6]

The formation of this FKBP12-rapamycin-FRB complex allosterically inhibits mTORC1 activity.[7] The bound FKBP12-rapamycin complex effectively blocks substrate access to the kinase active site, thereby preventing the phosphorylation of downstream mTORC1 targets.[1] It is important to note that this mechanism is primarily effective against mTORC1, as the FRB domain in the mTORC2 complex is thought to be shielded by the subunit Rictor, rendering it insensitive to acute rapamycin treatment.[7][8]

Quantitative Data: Binding Affinities

The interactions governing the formation of the ternary complex have been quantified using various biophysical techniques. These values are critical for understanding the potency of rapamycin and for the development of new inhibitors.

| Interacting Molecules | Technique(s) | Dissociation Constant (Kd) | Reference(s) |

| Rapamycin - FRB Domain | Fluorescence Polarization, SPR, NMR | 26 ± 0.8 µM | [3][6][9] |

| FKBP12-Rapamycin Complex - FRB Domain | Fluorescence Polarization, SPR, NMR | 12 ± 0.8 nM | [3][6][9] |

| Rapamycin - FKBP12 | Isothermal Titration Calorimetry (ITC) | 0.24 nM | [10] |

| Rapamycin - FRB Domain | Microscale Thermophoresis (MST) | 38.6 nM | [10] |

Mandatory Visualizations

Signaling and Interaction Diagrams

Caption: The mTORC1 signaling pathway and its inhibition by the rapamycin-FKBP12 complex targeting the FRB domain.

Caption: Formation of the inhibitory ternary complex between FKBP12, rapamycin, and the FRB domain of mTOR.

Caption: A generalized workflow for the co-immunoprecipitation of the mTORC1 complex.

Experimental Protocols

In Vitro mTORC1 Kinase Assay

This protocol is adapted from methods designed to measure the kinase activity of immunoprecipitated mTORC1.[11][12][13]

A. Materials and Reagents:

-

CHAPS Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors.

-

Kinase Wash Buffer: 25 mM HEPES (pH 7.4), 50 mM NaCl, 10 mM MnCl2, 50 mM β-glycerophosphate.

-

Kinase Assay Buffer (3x): 75 mM HEPES (pH 7.4), 60 mM KCl, 30 mM MgCl2.[11]

-

Assay Start Buffer: 25 mM HEPES (pH 7.4), supplemented with 500 µM ATP.[11]

-

Antibody: Anti-mTOR or anti-Raptor antibody.

-

Protein A/G Agarose Beads.

-

Substrate: Recombinant GST-4E-BP1 (inactive).

-

Inhibitor (optional): FKBP12/rapamycin complex.

B. Protocol:

-

Cell Lysis: Lyse cells in ice-cold CHAPS Lysis Buffer.[14]

-

Immunoprecipitation:

-

Washing:

-

Kinase Reaction:

-

Resuspend the beads in Kinase Assay Buffer.

-

If using an inhibitor, pre-incubate the beads with the FKBP12/rapamycin complex on ice for 20 minutes.[11]

-

Initiate the reaction by adding the Assay Start Buffer containing ATP and the GST-4E-BP1 substrate.[11]

-

Incubate at 30-37°C for 30 minutes with gentle shaking.[11][13]

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the phosphorylation of GST-4E-BP1 by Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 Thr37/46).

-

Co-Immunoprecipitation (Co-IP) of mTORC1

This protocol outlines the general steps to isolate the mTORC1 complex and its binding partners.[16][17]

A. Materials and Reagents:

-

IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.[17] (Note: 0.3% CHAPS-based buffer from the kinase assay is also effective for preserving the complex).

-

Primary Antibody: Antibody against an mTORC1 component (e.g., mTOR or Raptor).

-

Control IgG: Isotype-matched IgG for negative control.

-

Protein A/G Agarose Beads.

-

Wash Buffer: IP Lysis Buffer.

-

Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE loading buffer.

B. Protocol:

-

Sample Preparation: Lyse cells in ice-cold IP Lysis Buffer.[17]

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[17]

-

Immunoprecipitation:

-

Add the primary antibody (and control IgG to a separate aliquot) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[17]

-

-

Complex Capture:

-

Add Protein A/G beads to each sample and incubate for 1-2 hours at 4°C with rotation.[17]

-

-

Washing:

-

Elution:

-

Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling, or by using a low-pH elution buffer followed by neutralization.

-

-

Analysis: Analyze the eluate by Western blotting to detect the bait protein and its co-precipitated partners.

Biophysical Analysis of Binding Affinity (General Principles)

A. Isothermal Titration Calorimetry (ITC):

-

Principle: Measures the heat released or absorbed during a binding event to determine affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[18][19]

-

Methodology: A solution of one binding partner (e.g., rapamycin) is titrated into a solution of the other (e.g., FRB domain) in the sample cell of a calorimeter. The resulting heat changes are measured after each injection.[20]

-

Sample Preparation: Both protein and ligand must be in identical, well-matched buffers to minimize heats of dilution.[21] Samples should be degassed and concentrations known accurately.[21]

B. Surface Plasmon Resonance (SPR):

-

Principle: Detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip. This allows for real-time measurement of association (ka) and dissociation (kd) rates, from which the affinity (Kd) can be calculated.[22][23]

-

Methodology: One binding partner (ligand, e.g., FRB domain) is immobilized on the sensor chip. The other partner (analyte, e.g., FKBP12-rapamycin complex) is flowed over the surface at various concentrations.[22][24]

-

Buffer Considerations: The running buffer should be matched to the analyte solution to avoid bulk refractive index changes. Solvents like DMSO must be precisely matched in both the running buffer and the analyte samples.[25]

C. NMR Spectroscopy:

-

Principle: Protein-ligand interactions can be monitored by observing changes in the chemical shifts of specific atoms in the protein or ligand upon complex formation.[26][27]

-

Methodology (Chemical Shift Perturbation): A series of 2D 15N-HSQC spectra are recorded on a 15N-labeled protein (e.g., FRB domain) while titrating in an unlabeled ligand (e.g., rapamycin). Residues at the binding interface show progressive shifts in their corresponding peaks, which can be used to map the binding site and calculate the Kd.[28]

The FRB Domain in Drug Discovery and Resistance

The FRB domain is the primary target of first-generation allosteric mTOR inhibitors like rapamycin and its analogs (rapalogs).[29][30] However, the clinical success of rapalogs has been limited in some contexts due to incomplete mTOR inhibition and the development of resistance.[8][30]

One key mechanism of acquired resistance to rapalogs involves mutations in the FRB domain that disrupt the binding of the FKBP12-rapamycin complex.[8] For example, mutations such as F2108L and A2034V have been identified in patients who developed resistance to everolimus.[8]

The challenges with first-generation inhibitors have spurred the development of new classes of mTOR-targeting drugs. Second-generation mTOR inhibitors are ATP-competitive kinase inhibitors that target the kinase domain directly, bypassing the need for FRB binding.[29] More recently, third-generation drugs, such as RapaLink-1, have been designed as bivalent inhibitors. These molecules simultaneously bind to both the FRB domain and the ATP-binding pocket, an approach designed to overcome resistance mutations in either domain.[8]

Conclusion

The FRB domain of mTOR is far more than a simple binding site for an inhibitory drug. It is a critical functional module that governs substrate access to the kinase active site and serves as the linchpin for the allosteric inhibition of mTORC1 by rapamycin. A thorough understanding of its structure, its complex interplay with FKBP12 and rapamycin, and the quantitative parameters that define these interactions is indispensable for researchers working to unravel the complexities of mTOR signaling. For drug development professionals, the FRB domain remains a key strategic target, with ongoing efforts to design novel therapeutics that can overcome the resistance mechanisms that have challenged first-generation inhibitors. This guide provides a foundational resource to aid in these critical research and development endeavors.

References

- 1. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Rapamycin-Binding Domain Governs Substrate Selectivity by the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug discovery targeting the mTOR pathway | Clinical Science | Portland Press [portlandpress.com]

- 9. scilit.com [scilit.com]

- 10. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of mTOR Complex 1 (mTORC1) by Raptor Ser863 and Multisite Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 17. assaygenie.com [assaygenie.com]

- 18. news-medical.net [news-medical.net]

- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. bioradiations.com [bioradiations.com]

- 23. researchgate.net [researchgate.net]

- 24. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 25. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 27. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 2024.sci-hub.box [2024.sci-hub.box]

- 29. researchgate.net [researchgate.net]

- 30. Drug discovery targeting the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of Rapamycin on Cell Proliferation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapamycin is a macrolide compound initially identified for its antifungal properties and later established as a potent immunosuppressant and anti-proliferative agent.[1] Its primary mechanism of action involves the specific allosteric inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, metabolism, proliferation, and survival.[2][3][4] By forming a complex with the immunophilin FKBP12, rapamycin binds to and inhibits mTOR Complex 1 (mTORC1), disrupting downstream signaling pathways crucial for protein synthesis and cell cycle progression.[3][5] This action leads to a cytostatic effect, primarily by inducing a G1 phase cell cycle arrest.[6][7][8] Consequently, rapamycin and its analogs (rapalogs) have been extensively investigated and are utilized as anti-cancer agents, demonstrating efficacy in slowing tumor progression across various cancer models.[9][10][11] This document provides a detailed overview of the molecular mechanisms underlying rapamycin's effect on cell proliferation, presents quantitative data from various studies, details common experimental protocols for its assessment, and visualizes key pathways and workflows.

The mTOR Signaling Pathway: The Core Target of Rapamycin

The mTOR signaling pathway is a critical integrator of intracellular and extracellular signals, including growth factors, nutrients (amino acids), energy status, and cellular stress, to orchestrate cellular responses.[2][4] mTOR functions as the catalytic subunit within two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][12]

mTORC1 and mTORC2 Complexes

-

mTORC1: This complex is sensitive to rapamycin and plays a central role in promoting anabolic processes.[4] Its core components include mTOR, the regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8/GβL).[2][3] Raptor is crucial for substrate recognition.[2] mTORC1 is activated by signals such as growth factors (via the PI3K/Akt pathway) and amino acids, and it controls processes like protein synthesis, lipid biosynthesis, and autophagy.[12][13]

-